molecular formula C21H23FN2O3S B2602320 7-(diethylamino)-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892758-25-7

7-(diethylamino)-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2602320
CAS RN: 892758-25-7
M. Wt: 402.48
InChI Key: CJUUPLVTCFOMSU-UHFFFAOYSA-N
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Description

7-(diethylamino)-1-ethyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as EFQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EFQ is a quinolone derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antibacterial Agents

A study by Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, synthesizing various compounds with amino and hydroxy-substituted cyclic amino groups. These compounds were found to be more active than enoxacin and suggested for further biological study, highlighting the potential of related quinolone derivatives as antibacterial agents (Egawa et al., 1984).

Catalytic Reactions

In 2016, Xia et al. described the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, including those with a phenylsulfonyl moiety, using sodium sulfinates. This process is notable for generating environmentally friendly byproducts and for being less unpleasantly odorous than previous methods (Xia et al., 2016).

Photoinduced Reactions

Fasani et al. (1999) investigated the photochemistry of fluorinated quinolone carboxylic acids, including their heterolytic defluorination. This study provides insight into the photochemical behavior of related fluorinated quinolones, which could be relevant for designing light-sensitive compounds (Fasani et al., 1999).

Synthesis and Cytotoxic Activity

Bhatt et al. (2015) focused on the synthesis of amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, evaluating their cytotoxic activity against various carcinoma cell lines. This research is significant for understanding the anticancer potential of such compounds (Bhatt et al., 2015).

Fluorescent Probes

Sun et al. (2017) designed a fluorescent probe based on an α,β-unsaturated ketone conjugated with a coumarin fluorophore for the selective detection of sulfite. This study highlights the application of similar compounds in developing sensitive and selective sensors (Sun et al., 2017).

properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c1-4-23(5-2)19-13-18-16(12-17(19)22)21(25)20(14-24(18)6-3)28(26,27)15-10-8-7-9-11-15/h7-14H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUUPLVTCFOMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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